molecular formula C16H19Cl2NO B1439252 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride CAS No. 1185296-96-1

4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride

Cat. No. B1439252
CAS RN: 1185296-96-1
M. Wt: 312.2 g/mol
InChI Key: IERIQMZDGJXONZ-UHFFFAOYSA-N
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Description

“4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is a chemical compound with the CAS Number: 1185296-96-1 . It has a molecular weight of 312.24 . The IUPAC name for this compound is 4-(4-tert-butylphenoxy)-3-chlorophenylamine hydrochloride .


Molecular Structure Analysis

The InChI code for “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is 1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular weight of “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is 312.23 . The molecular formula is C16H18ClNO•HCl .

Scientific Research Applications

Synthesis and Characterization of Polyimides

A novel diamine, synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol, led to the development of polyimides (PIs) with enhanced solubility in organic solvents. These PIs exhibit outstanding thermal stability, transparency, and are amorphous polymers with low water absorption, suggesting their potential for high-performance applications in electronics and materials science (Li et al., 2016).

Steric Effects in Formylation Reactions

Research on the steric effects of alkyl groups in the formylation reaction of dialkylphenol revealed insights into the formation of different by-products. This study contributes to the understanding of molecular interactions and the influence of structural modifications in organic synthesis processes (Huang et al., 2008).

Coordination Chemistry and Extraction Studies

Aminoalkylbis(phenolate) [O,N,O] donor ligands were synthesized and their coordination with uranyl(VI) ions investigated. This research highlights the potential for these ligands in uranium extraction and recovery, important for nuclear fuel processing and environmental remediation (Sopo et al., 2007).

Safety and Hazards

The safety information available indicates that “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERIQMZDGJXONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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